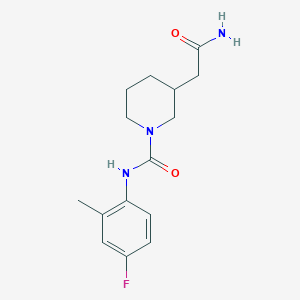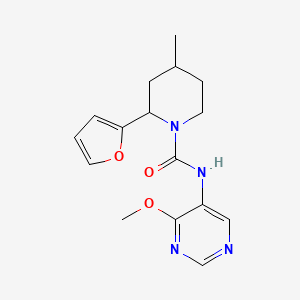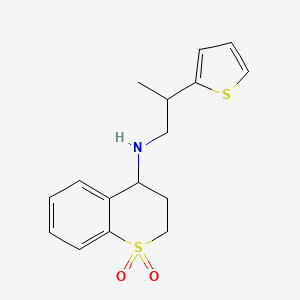
4-(2,3-Difluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Difluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one (DFSQ) is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the quinoxalinone family, which has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 4-(2,3-Difluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one is not fully understood, but several studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. For example, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. It has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth, suppression of inflammation, and inhibition of viral replication. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2,3-Difluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one for lab experiments is its potent anti-cancer activity, which makes it a useful tool for studying cancer cell growth and proliferation. Additionally, its anti-inflammatory and anti-viral properties make it a useful tool for studying these diseases. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(2,3-Difluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one. One area of interest is the development of this compound analogs with improved solubility and selectivity for specific cancer types. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, the development of new drug delivery systems for this compound may also be an area of future research.
Métodos De Síntesis
4-(2,3-Difluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one can be synthesized using a variety of methods, including the reaction of 2,3-difluoroaniline with chlorosulfonyl isocyanate in the presence of a base, such as triethylamine. This reaction results in the formation of a sulfonyl chloride intermediate, which can then be reacted with 1,3-cyclohexanedione to produce this compound.
Aplicaciones Científicas De Investigación
4-(2,3-Difluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and viral infections. Several studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to exhibit anti-viral activity against a range of viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus.
Propiedades
IUPAC Name |
4-(2,3-difluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3S/c15-9-4-3-7-12(14(9)16)22(20,21)18-8-13(19)17-10-5-1-2-6-11(10)18/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNROUKLQEKNTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-3-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]pyrrolidin-2-one](/img/structure/B7663749.png)
![3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663750.png)
![2-[(Z)-1-(2,3-dihydro-1-benzofuran-5-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7663754.png)
![1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine](/img/structure/B7663765.png)

![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7663774.png)

![3-(2-amino-2-oxoethyl)-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7663789.png)
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7663795.png)
![1-[5-[[5-(3-Fluoro-2-methylphenyl)furan-2-yl]methylamino]-2-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B7663808.png)

![4-[5-[(4-Fluoro-2-methoxyanilino)methyl]-1,3,4-oxadiazol-2-yl]benzonitrile](/img/structure/B7663815.png)
![3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole](/img/structure/B7663825.png)

